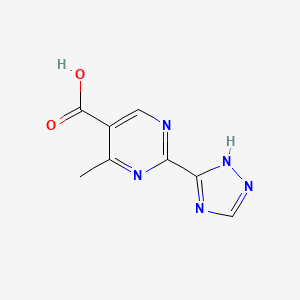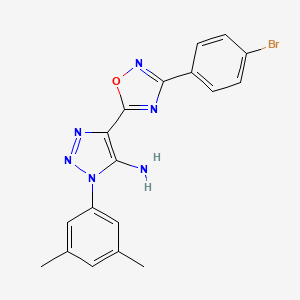![molecular formula C13H18ClNO B2799899 6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2305253-17-0](/img/structure/B2799899.png)
6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as PMMA, and it is a derivative of methamphetamine. PMMA has been studied for its potential use as a drug that can help treat various disorders, including depression and anxiety.
Scientific Research Applications
Synthesis and Drug Design
- The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, specifically ornitine and GABA analogues, showcases the application in creating sterically constrained amino acids for chemistry, biochemistry, and drug design. This process involves constructing four-membered rings in the spirocyclic scaffold through subsequent ring closure, adding two novel amino acids to the family of constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).
Antibacterial Activity
- Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been synthesized with potent antibacterial activity against respiratory pathogens. This includes efficacy against gram-positive, gram-negative, and atypical strains, showcasing potential in treating respiratory tract infections (Odagiri et al., 2013).
Anticancer and Antimicrobial Applications
- Research into 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione has investigated its potential as an anticancer and antimicrobial drug. Structural analyses, including experimental and calculated IR, UV, and NMR spectra, support its potential binding and efficacy in these applications (Vitnik, Popović-Đorđević, & Vitnik, 2017).
Chemical Space Exploration
- The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates demonstrates the utility in accessing chemical space complementary to piperidine ring systems. These compounds provide a convenient entry point to novel compounds for further selective derivation (Meyers et al., 2009).
Diversity-Oriented Synthesis
- The diversity-oriented synthesis of azaspirocycles highlights the rapid access to omega-unsaturated dicyclopropylmethylamines and their conversion into functionalized pyrrolidines, piperidines, and azepines. These scaffolds are of significant relevance for chemistry-driven drug discovery, showcasing the versatility of spirocyclic compounds in generating diverse chemical libraries (Wipf, Stephenson, & Walczak, 2004).
properties
IUPAC Name |
6-phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-11(5-3-1)8-15-12-6-13(7-12)9-14-10-13;/h1-5,12,14H,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBQIBIACRYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride | |
CAS RN |
2305253-17-0 |
Source


|
| Record name | 6-(benzyloxy)-2-azaspiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2799816.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2799821.png)



![(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2799828.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2799831.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799833.png)

![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)
![2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2799837.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)